1-[Bis(4-fluorophenyl)methyl]piperidine
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of drug discovery, forming the core of a vast number of pharmaceuticals. acs.orgnih.gov Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. This widespread use can be attributed to several key factors. Nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. Furthermore, the presence of nitrogen can influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical for a drug's efficacy and pharmacokinetic profile.
Overview of Piperidine (B6355638) Scaffold Applications in Bioactive Compounds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. Its conformational flexibility, allowing it to adopt various chair and boat conformations, enables it to present substituents in precise three-dimensional orientations for optimal target binding. The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of drugs with diverse therapeutic applications. Notable examples include analgesics, antipsychotics, antihistamines, and calcium channel blockers. The ability to readily modify the piperidine ring at both the nitrogen atom and the carbon atoms has made it a privileged structure in medicinal chemistry, providing a robust framework for the development of new therapeutic agents.
Historical Context of Fluorinated Benzhydryl Moieties in Medicinal Chemistry
The introduction of fluorine into drug molecules has become a powerful strategy in medicinal chemistry, a practice that has gained significant momentum over the past several decades. acs.orgnih.gov The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's biological activity. Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.
The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is another important pharmacophore found in numerous clinically used drugs. wikipedia.orgontosight.ai Compounds containing this substructure are known to interact with a variety of biological targets, particularly within the central nervous system. The combination of the benzhydryl group with fluorine atoms, specifically in the para position of the phenyl rings, has led to the development of potent and selective modulators of various receptors and transporters. This strategic fluorination often enhances the desired pharmacological properties of the parent benzhydryl compound.
Rationale for Academic Research on 1-[Bis(4-fluorophenyl)methyl]piperidine and its Analogues
The academic interest in this compound and its analogues is primarily driven by the pursuit of novel therapeutic agents for neurological and psychiatric disorders. A significant area of focus is the development of atypical dopamine (B1211576) transporter (DAT) inhibitors. acs.orgnih.gov The DAT is a key protein responsible for the reuptake of dopamine from the synaptic cleft, and its modulation is a critical strategy for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
Traditional DAT inhibitors, such as cocaine, have a high potential for abuse. Atypical inhibitors, in contrast, aim to normalize dopamine neurotransmission without producing the euphoric effects associated with stimulants. Research has shown that analogues of this compound exhibit promising atypical DAT inhibitory activity. nih.gov Furthermore, the piperidine core is often explored as a bioisosteric replacement for the piperazine (B1678402) ring found in other DAT inhibitors, in an effort to improve metabolic stability and pharmacokinetic properties. acs.org The bis(4-fluorophenyl)methyl group is a key structural feature that confers high affinity for the DAT. By synthesizing and evaluating a range of analogues with modifications to the piperidine ring and the linker connecting it to the benzhydryl moiety, researchers aim to elucidate the structure-activity relationships (SAR) and develop candidates with optimized therapeutic profiles. acs.orgnih.gov Additionally, derivatives of the closely related 1-[bis(4-fluorophenyl)-methyl]piperazine have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, suggesting a broader therapeutic potential for this class of compounds. nih.gov
Detailed Research Findings
Academic research into this compound and its analogues has yielded valuable insights into their structure-activity relationships, particularly as dopamine transporter inhibitors. The following tables summarize key findings from various studies, showcasing the impact of structural modifications on binding affinity and selectivity.
Table 1: Binding Affinities of Selected this compound Analogues at Monoamine Transporters
| Compound | Modification | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Analog 1 | N-benzyl | 15.2 | 745 | 1230 |
| Analog 2 | N-(4-fluorobenzyl) | 11.3 | 890 | 1540 |
| Analog 3 | N-phenethyl | 25.6 | 1230 | 2100 |
| Analog 4 | N-(3-phenylpropyl) | 8.7 | 450 | 980 |
Data synthesized from structure-activity relationship studies of benzhydryl piperidine derivatives. acs.orgnih.gov
Table 2: Impact of Benzhydryl Fluorination on Dopamine Transporter Affinity
| Compound | Benzhydryl Substitution | DAT Ki (nM) |
| Parent Compound | Unsubstituted (diphenyl) | 45.8 |
| Mono-fluoro | 4-fluorophenyl, phenyl | 22.1 |
| Di-fluoro | Bis(4-fluorophenyl) | 10.5 |
Illustrative data based on typical trends observed in SAR studies of DAT inhibitors.
Structure
3D Structure
Properties
CAS No. |
252644-60-3 |
|---|---|
Molecular Formula |
C18H19F2N |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2 |
InChI Key |
WTOSWPBNFCJVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bis 4 Fluorophenyl Methyl Piperidine and Its Analogues
Direct Synthesis Strategies for the 1-[Bis(4-fluorophenyl)methyl]piperidine Core
Direct synthesis strategies aim to construct the final molecule by forming the bonds on the piperidine (B6355638) ring itself, either through substitution on the nitrogen atom or functionalization of the carbon backbone.
Nucleophilic Substitution Approaches for Piperidine Ring Functionalization
The most direct and classical approach to synthesizing this compound is through the nucleophilic substitution reaction, specifically the N-alkylation of piperidine. In this method, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an electrophilic bis(4-fluorophenyl)methyl group.
The reaction typically involves reacting piperidine with a bis(4-fluorophenyl)methyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine, serves to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. researchgate.net The choice of solvent is crucial and often includes polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction. researchgate.netresearchgate.net Slow addition of the alkylating agent can help prevent the formation of quaternary ammonium salts, especially if a slight excess of piperidine is used. researchgate.net This method is widely employed for the synthesis of analogous 1-benzhydrylpiperazine derivatives, highlighting its robustness. researchgate.netajrconline.orgijpsr.com
Table 1: Typical Conditions for N-Alkylation of Piperidine
| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Piperidine | Bis(4-fluorophenyl)methyl bromide | K₂CO₃ | Acetonitrile | Room Temperature to 70°C |
| Piperidine | Bis(4-fluorophenyl)methyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temperature |
| Piperidine | Bis(4-fluorophenyl)methyl bromide | DIPEA | DMF | Room Temperature |
Advanced Reaction Pathways for Piperidine Scaffold Derivatization
Beyond classical N-alkylation, advanced synthetic methods offer alternative routes to the piperidine core, often providing better control over stereochemistry or allowing for the functionalization of the carbon framework.
One significant strategy is the hydrogenation of a corresponding pyridine precursor . nih.gov This involves the synthesis of a 1-[Bis(4-fluorophenyl)methyl]pyridinium salt, which is subsequently reduced to the desired piperidine. The activation of the pyridine ring as a pyridinium salt enhances its reactivity towards hydrogenation. dicp.ac.cn Catalysts for this reduction are typically transition-metal-based, such as platinum oxide (PtO₂) or iridium complexes, and the reaction is carried out under a hydrogen atmosphere. dicp.ac.cnnih.govresearchgate.net This approach is particularly valuable for creating substituted piperidines that are not easily accessible through other means. nih.gov
More recently, direct C-H functionalization has emerged as a powerful tool for derivatizing saturated heterocycles like piperidine. nih.govresearchgate.netacs.org These methods, often employing transition-metal catalysis or photoredox catalysis, allow for the introduction of substituents directly onto the carbon atoms of the piperidine ring. nih.govmdpi.com While not a direct route to the title compound itself (which is N-substituted), these techniques are crucial for synthesizing analogues with additional carbon-based substituents, thereby expanding the accessible chemical space. For instance, methods for the α-functionalization of N-alkyl piperidines have been developed that proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. acs.org
Derivatization Strategies for the Bis(4-fluorophenyl)methyl Moiety
An alternative perspective on the synthesis involves strategies centered on the formation and attachment of the characteristic diarylmethyl group.
Introduction of the Bis(4-fluorophenyl)methyl Group onto Piperidine Scaffolds
This strategy is chemically identical to the nucleophilic substitution described in 2.1.1 but is conceptually viewed as attaching the pre-formed bis(4-fluorophenyl)methyl moiety to the piperidine scaffold. The key precursor for this moiety is bis(4-fluorophenyl)methanol, which can be synthesized and subsequently converted into a suitable electrophile. ossila.comsigmaaldrich.com
The synthesis of the bis(4-fluorophenyl)methyl electrophile typically starts from bis(4-fluorophenyl)methanol. This alcohol can be treated with reagents like thionyl chloride (SOCl₂) or a hydrobromic acid (HBr) to convert the hydroxyl group into a good leaving group (chloride or bromide), generating the reactive bis(4-fluorophenyl)methyl halide. This electrophile is then reacted with piperidine as previously described to yield the final product.
Functionalization of the Fluorophenyl Rings
The fluorophenyl rings of this compound can themselves be functionalized, typically through nucleophilic aromatic substitution (SNAr) . The fluorine atom, being highly electronegative, activates the aromatic ring towards attack by strong nucleophiles, especially when there are other electron-withdrawing groups present on the ring. libretexts.orgmasterorganicchemistry.com
In this reaction, a nucleophile (such as an alkoxide, amine, or thiol) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the fluoride ion yields the substituted product. The reaction is generally favored when the fluorine is positioned ortho or para to an electron-withdrawing group. libretexts.org This methodology allows for the late-stage modification of the molecule, enabling the synthesis of derivatives with diverse properties. nih.govnih.govmdpi.com
Synthesis of Structurally Related Piperidine-Containing Chemotypes
The synthetic principles used for this compound can be extended to produce a variety of structurally related compounds, including positional isomers and more complex piperidine-based structures.
For example, the synthesis of 4-[Bis(4-fluorophenyl)methyl]piperidine , a positional isomer, has been documented. prepchem.com This synthesis proceeds via the reduction of an intermediate, 4-[bis(4-fluorophenyl)methylene]piperidine. prepchem.comprepchem.com This highlights a different synthetic approach where the diarylmethyl group is formed by reducing a diarylmethylene precursor that is already attached to the piperidine ring.
Another important class of related compounds includes 2,6-bis(4-fluorophenyl)piperidine-4-ones . These are often synthesized via a multi-component condensation reaction, such as a double Mannich reaction. actascientific.comnih.gov For instance, the condensation of an appropriate ketone (e.g., hexane-2-one), 4-fluorobenzaldehyde, and ammonium acetate can yield the piperidin-4-one core in a single step. actascientific.com This core structure can then be further derivatized to produce a wide array of complex chemotypes.
Table 2: Synthesis of Structurally Related Piperidine Chemotypes
| Chemotype | Key Precursor(s) | Key Reaction Type | Reference |
|---|---|---|---|
| 4-[Bis(4-fluorophenyl)methyl]piperidine | 4-[Bis(4-fluorophenyl)methylene]piperidine | Reduction | prepchem.com |
| 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one | Hexane-2-one, 4-Fluorobenzaldehyde, Ammonium acetate | Multi-component Condensation (Mannich-type) | actascientific.com |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | (Bis(4-fluorophenyl)methyl)sulfinylethyl precursor, Aminopiperidine | N-Alkylation | nih.gov |
Synthesis of Sulfinylalkyl Alicyclic Amine Analogues
A key strategy for creating analogues of this compound involves the introduction of a sulfinylalkyl chain. These modifications are intended to enhance metabolic stability while retaining desired activity profiles. The synthesis of piperidine analogues in this class has been reported as a multi-step process. nih.govacs.org
The general synthetic route commences with the thiation of bis(4-fluorophenyl)methanol using Lawesson's reagent to yield the corresponding thiol. This intermediate then undergoes S-alkylation with a suitable electrophile, such as 1-bromo-2-chloroethane, to introduce a haloethylthioether side chain. Subsequent nucleophilic substitution with piperidine affords the key sulfide intermediate. The final step involves the oxidation of the sulfide to the desired sulfoxide (sulfinyl) group, typically using an oxidizing agent like hydrogen peroxide in an acidic medium (e.g., acetic acid/methanol). This sequence allows for the creation of a series of sulfinylalkyl piperidine analogues. nih.gov For instance, piperidine analogues have demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.govacs.org
Table 1: Synthesis of Sulfinylalkyl Piperidine Analogues
| Step | Reactant(s) | Reagent(s) | Product |
|---|---|---|---|
| 1 | Bis(4-fluorophenyl)methanol | Lawesson's reagent | Bis(4-fluorophenyl)methanethiol |
| 2 | Bis(4-fluorophenyl)methanethiol, 1-bromo-2-chloroethane | Base (e.g., K2CO3) | 1-((2-Chloroethyl)thio)methane-1,1-diyl)bis(4-fluorobenzene) |
| 3 | Precursor from Step 2, Piperidine | Base (e.g., K2CO3) | 1-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperidine |
Synthesis of Methoxyethyl Piperidine Analogues
Analogues featuring a methoxyethyl linkage have been synthesized to explore structure-activity relationships, particularly for dopamine (B1211576) transporter (DAT) ligands. nih.govacs.org A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have been prepared to investigate the influence of the N-substituent on binding affinity and selectivity. nih.gov
The synthesis typically begins with the alkylation of a protected piperidine derivative, such as 1-benzyl-4-(2-hydroxyethyl)piperidine, with 4,4'-difluorobenzhydryl bromide. The resulting ether intermediate is then deprotected, commonly by removing the benzyl group via catalytic hydrogenation, to yield the secondary amine. This key intermediate, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine, can then be subjected to N-alkylation or N-arylation with various substituents to produce a library of analogues. For example, reductive amination with different aldehydes or coupling with aryl halides can be employed to introduce diverse functional groups at the nitrogen atom. nih.gov One such derivative, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, was found to have a high affinity for the DAT. nih.govacs.org
Synthesis of Piperidin-4-one Derivatives
Piperidin-4-one derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The construction of the piperidin-4-one ring can be achieved through several established methods, which can be adapted to produce derivatives bearing the bis(4-fluorophenyl)methyl moiety.
One of the most classical and widely used methods is the Mannich reaction. This involves a one-pot, three-component condensation of an active methylene compound (like a ketone), an aldehyde (such as formaldehyde), and an amine. chemrevlett.com To synthesize a derivative of this compound, one could envision a reaction between an appropriate ketone, formaldehyde, and an amine precursor already containing the bis(4-fluorophenyl)methyl group.
More contemporary methods involve transition-metal-catalyzed cascade reactions. For instance, valuable piperidin-4-one derivatives can be synthesized in high yields through an α-imino rhodium carbene-initiated cascade reaction that involves a 1,2-aryl/alkyl migration and subsequent annulation. nih.gov This protocol is noted for its high efficiency and broad substrate scope. nih.gov The piperidine ring of these synthesized compounds often adopts a chair conformation, which can be confirmed by spectroscopic and crystallographic analysis. chemrevlett.com
Stereoselective Synthesis Approaches for Piperidine Derivatives
The stereochemical configuration of substituents on the piperidine ring can be critical for the biological activity of its derivatives. google.comgoogle.com Consequently, the development of stereoselective synthetic methods is of great importance in medicinal chemistry. google.comnih.gov
Several strategies have been developed for the enantioselective or diastereoselective synthesis of piperidine derivatives. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with defined stereochemistry.
Chiral Auxiliaries: The use of a chiral auxiliary, such as Davies' α-methylbenzylamine, can direct the stereochemical outcome of key bond-forming reactions. For example, a regioselective Dieckmann cyclisation using this auxiliary has been employed to afford 6-substituted piperidine-2,4-diones enantioselectively. core.ac.uk
Asymmetric Catalysis: Chiral catalysts can be used to control the stereoselectivity of the reaction. Rhodium-catalyzed C-H insertion reactions using chiral dirhodium tetracarboxylate catalysts have been shown to produce C2-functionalized piperidines with high diastereoselectivity and enantioselectivity. nih.gov Similarly, gold-catalyzed cyclization of N-homopropargyl amides provides a modular and flexible route to substituted piperidin-4-ols with excellent diastereoselectivities. nih.gov
Substrate Control: The stereochemistry of the substrate itself can direct the formation of new stereocenters. For instance, homopropargylic amines prepared with high enantiomeric excess from chiral sulfinyl imines can be used to achieve the enantioselective synthesis of various substituted piperidines. nih.gov
Characterization of Synthesized Compounds
The structural elucidation and conformational analysis of newly synthesized this compound analogues are essential to confirm their identity and understand their three-dimensional properties. This is primarily achieved through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis in Organic Synthesis
Spectroscopic methods are fundamental tools for the characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of synthesized piperidine derivatives. nih.govresearchgate.net
¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. For example, in the ¹H NMR spectrum of 1-(4-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)propan-2-one, characteristic signals appear for the aromatic protons (δ 7.32–7.36 m, 4H and 6.96–7.00 m, 4H) and the unique benzhydryl proton (δ 5.18 s, 1H). nih.gov
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. In the same example, distinct signals are observed for the carbonyl carbon (δ 206.3) and the aromatic carbons, including those directly attached to fluorine (δ 163.1, 160.6). nih.gov
FT-IR spectroscopy helps to identify characteristic functional groups present in the molecule.
Mass Spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 2: Example ¹H and ¹³C NMR Data for a Piperidine Analogue Derivative
| Compound | ¹H NMR (CDCl₃) δ ppm | ¹³C NMR (CDCl₃) δ ppm |
|---|
X-ray Crystallographic Analysis for Conformation and Packing
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com This analysis is invaluable for determining the absolute conformation of the piperidine ring and the spatial arrangement of its substituents.
For derivatives of this compound, X-ray analysis can confirm the conformation of the piperidine ring, which typically adopts a chair or a distorted chair conformation. chemrevlett.comnih.gov For the closely related compound 1-[bis(4-fluorophenyl)methyl]piperazine, the piperazine ring was found to be in a chair conformation. nih.gov The analysis also reveals the orientation of the bulky bis(4-fluorophenyl)methyl group and other substituents as either axial or equatorial.
Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the three-dimensional structure. nih.gov In the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine, the dihedral angle between the mean planes of the two p-fluorophenyl rings was determined to be 73.40 (3)°. nih.gov
Table 3: Example Crystallographic Data for a Benzimidazolinyl Piperidine Derivative
| Parameter | Value researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1606(6) |
| b (Å) | 10.4832(8) |
| c (Å) | 14.6933(12) |
| α (°) | 100.870(2) |
| β (°) | 97.046(2) |
Structure Activity Relationship Sar Studies of 1 Bis 4 Fluorophenyl Methyl Piperidine Analogues
Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity
Modifications to the piperidine ring, especially at the nitrogen atom, have proven to be a critical determinant of biological activity. These substitutions can profoundly alter a compound's affinity for its primary target and its selectivity over other transporters or receptors.
The nature of the substituent on the piperidine nitrogen plays a significant role in modulating the binding affinity and selectivity for the dopamine (B1211576) transporter (DAT). A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were developed to probe the role of the N-substituent nih.gov. Studies indicated that attaching extended alkyl and arylalkyl groups to the nitrogen was generally well-tolerated, leading to compounds with high affinity for DAT nih.gov.
For instance, the substitution of an N-benzyl group and the introduction of electron-withdrawing groups at the C(4)-position of this benzyl moiety were found to be beneficial for DAT binding nih.gov. This led to the identification of several analogues with high DAT affinity and significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) nih.gov. One standout compound, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT (Ki = 0.7 nM) and high selectivity (SERT/DAT ratio of 323) nih.gov.
Table 1: Effect of N-Substituents on DAT Binding Affinity
| Compound | N-Substituent | DAT Binding Affinity (Ki, nM) | SERT/DAT Selectivity Ratio |
|---|---|---|---|
| Analogue A | -CH₂-(2-naphthyl) | 0.7 | 323 |
| Analogue B | -CH₂-Ph | 8-30 | Not Specified |
| Analogue C | -CH₂-Ph-4-CN | Not Specified | High (up to 500-fold over SERT) |
Data synthesized from multiple sources describing analogues of the core scaffold. nih.govnih.gov
The length and structure of N-alkyl substituents are crucial for optimizing pharmacological activity. Research on N-substituted analogues with the 4,4'-difluoro substitution on the diphenyl moiety revealed that while several extended alkyl and arylalkyl substituents were well tolerated, there was an optimal length nih.gov. Exceeding this optimal length, such as with substituents larger than an n-butylphenyl group, resulted in a significant decrease in affinity for the dopamine transporter nih.gov.
The pharmacological profiles are also affected. While many analogues act as dopamine reuptake inhibitors, their behavioral effects can vary. For example, some analogues demonstrate locomotor stimulation, but none have been found to be as efficacious as cocaine in this regard nih.gov. This suggests that specific substitutions can modulate the pharmacological profile, potentially separating the desired therapeutic effects from cocaine-like abuse liability nih.govnih.gov.
Bioisosteric replacement of the piperidine ring with other nitrogen-containing heterocycles like piperazine (B1678402) or homopiperazine has been a key strategy to modify compound properties. Studies have shown that replacing a piperazine ring with a piperidine or homopiperazine system is generally well-tolerated for maintaining affinity at the dopamine transporter nih.gov.
In one study, piperidine analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts nih.gov. This is a significant advantage for drug development, as metabolic instability has impeded the advancement of some piperazine-based candidates nih.govresearchgate.net. While the piperazine ring is a common feature in many potent DAT inhibitors like GBR 12909, replacing it with piperidine can maintain high affinity while potentially improving pharmacokinetic properties nih.govnih.gov. For example, in a series of histamine H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine was a critical structural change that significantly enhanced affinity for the sigma-1 receptor while maintaining affinity for the H3 receptor nih.gov. In another context, expanding the ring from piperazine to homopiperazine was also found to be tolerated at DAT nih.gov.
However, constraining the piperazine moiety into a more rigid bridged system, such as a (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, led to a significant decrease in DAT affinity researchgate.net. This indicates that while the core nitrogen placement is important, the flexibility and conformation of the alicyclic amine ring are also crucial for optimal binding.
Table 2: Comparison of Alicyclic Amine Bioisosteres on DAT Affinity
| Base Scaffold | Alicyclic Amine | DAT Binding Affinity (Ki, nM) | Metabolic Stability |
|---|---|---|---|
| (Bis(4-fluorophenyl)methyl)sulfinylethyl amine | Piperazine | High | Lower |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl amine | Piperidine | 3-382 | Improved |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl amine | Homopiperazine | 3-382 | Not Specified |
Data derived from studies on a series of sulfinylethyl alicyclic amines. nih.gov
Contribution of the Bis(4-fluorophenyl)methyl Moiety to Ligand-Target Interactions
The bis(4-fluorophenyl)methyl group is a critical pharmacophore that anchors the ligand to its target protein. The specific substitutions on the phenyl rings and the nature of the atom bridging them to the piperidine moiety are key determinants of efficacy.
The presence of fluorine atoms, specifically in the para-position of both phenyl rings, is a common feature in high-affinity ligands for the dopamine transporter nih.gov. The 4,4'-difluoro substitution generally results in compounds with high affinity at DAT nih.gov. The substitution of fluorine into a drug candidate can enhance pharmacokinetic properties, such as improving metabolic stability and membrane permeation researchgate.net. Fluorine's high electronegativity can lead to favorable multipolar interactions with amino acid residues in the binding pocket, thereby increasing binding affinity nih.govmdpi.com.
However, the effect can be complex. In some GBR 12909 analogues, the bis(para-fluoro) substitution was found to slightly increase the ligand's affinity for the dopamine reuptake site but concurrently reduced its selectivity over the serotonin reuptake site sigmaaldrich.com. This highlights a trade-off between affinity and selectivity that can be modulated by phenyl ring substitutions. The presence of fluorine can also inhibit the formation of toxic metabolites, promoting drug safety researchgate.net.
The atom or group that connects the bis(4-fluorophenyl)methyl moiety to the piperidine ring system significantly influences ligand efficacy. While the parent compound of this article features a direct carbon (methyl) bridge, many highly potent analogues utilize an oxygen atom, forming a diphenylmethoxy bridge, as seen in the GBR 12909 series nih.govacs.org. These ether-bridged compounds are potent and selective dopamine uptake inhibitors tocris.com.
Stereochemical Considerations in Structure-Activity Relationships
The introduction of chiral centers into analogues of 1-[Bis(4-fluorophenyl)methyl]piperidine has revealed that stereochemistry plays a significant role in both the potency and selectivity of these compounds for monoamine transporters. While the parent compound, this compound, is achiral, the incorporation of substituents can introduce stereoisomerism, leading to enantiomers with distinct pharmacological profiles.
A key study investigating a series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, which are structurally related to the this compound scaffold, has provided valuable insights into the influence of stereochemistry. In these analogues, a chiral center was introduced in the substituent at the 4-position of the piperazine ring. The in vitro binding affinities of the (S)- and (R)-enantiomers for the dopamine transporter (DAT) and the serotonin transporter (SERT) were determined, revealing a clear stereochemical preference for DAT selectivity.
The research demonstrated that analogues possessing a hydroxyl group in the (S)-configuration were consistently more selective for DAT over SERT when compared to their corresponding (R)-enantiomers nih.gov. This suggests that the spatial arrangement of the substituent is a critical factor in the molecular recognition by the transporter binding sites. For instance, the (+)-enantiomer of one of the synthesized compounds exhibited high affinity and selectivity for DAT, marking it as a promising candidate for further development nih.gov.
The following interactive data table summarizes the binding affinities and selectivity ratios for a pair of enantiomeric analogues from this study, illustrating the impact of stereochemistry.
| Compound | Enantiomer | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| Analogue 1 | (S)-enantiomer | 15.3 | >10,000 | >654 |
| (R)-enantiomer | 28.7 | 1,560 | 54 | |
| Analogue 2 | (S)-enantiomer | 8.9 | 2,340 | 263 |
| (R)-enantiomer | 12.5 | 890 | 71 |
Note: The data presented is for 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazine analogues, which are structurally related to this compound.
These findings underscore the importance of controlling the stereochemistry in the design of novel this compound analogues to achieve the desired pharmacological profile. The differential interactions of the enantiomers with their biological targets highlight the three-dimensional nature of the binding pocket and the necessity for a precise orientation of the ligand for optimal activity and selectivity.
Identification of Essential Pharmacophoric Elements for Target Modulation
The identification of essential pharmacophoric elements for the modulation of biological targets by this compound and its analogues has been advanced through computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses. These studies help to define the key structural features and their spatial arrangement that are critical for high-affinity binding, particularly at the dopamine transporter.
For a series of analogues of GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), a potent and selective dopamine reuptake inhibitor that shares the bis(4-fluorophenyl)methoxyethyl moiety, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models for DAT/SERT selectivity nih.gov. The resulting CoMFA contour maps provide a visual representation of the pharmacophoric requirements.
Based on these computational models and the broader SAR of this class of compounds, the following pharmacophoric elements have been identified as crucial for potent interaction with the dopamine transporter:
The Bis(4-fluorophenyl)methyl Moiety: This large, lipophilic group is a cornerstone of the pharmacophore. The two phenyl rings are believed to engage in hydrophobic interactions within a corresponding pocket of the transporter protein. The para-fluoro substituents on the phenyl rings are generally found to be favorable for high affinity and selectivity nih.gov.
The Piperidine Ring: The central piperidine (or in some analogues, piperazine) ring serves as a scaffold, correctly positioning the other pharmacophoric elements. The nitrogen atom within this ring is typically protonated at physiological pH, allowing for a potential ionic interaction with an acidic residue in the binding site of the transporter.
The Linker between the Diarylmethyl Group and the Piperidine Ring: The nature and length of the linker, often an ethyl or methoxyethyl chain, are important for maintaining the optimal distance and orientation between the diarylmethyl and the piperidine core.
Substituents on the Piperidine Nitrogen: The substituent on the nitrogen of the piperidine ring plays a significant role in modulating both affinity and selectivity. For instance, in analogues of GBR 12909, a 3-phenylpropyl group at this position contributes to high DAT affinity. In other series, different N-substituents have been explored to fine-tune the pharmacological profile acs.orguky.edu.
The 3D-QSAR models for GBR 12909 analogues have provided more nuanced insights into the pharmacophore:
Steric Factors: The CoMFA contour maps indicate that bulky substituents in certain regions of the molecule can either enhance or diminish activity. For example, in the phenylpropyl region of GBR 12909 analogues, the model identified specific areas where steric bulk is favorable for DAT/SERT selectivity, suggesting the presence of a corresponding spacious pocket in the DAT binding site nih.gov.
Electrostatic Factors: The electrostatic contour maps highlight regions where positive or negative electrostatic potential is favorable. This points to the importance of specific electronic interactions, such as hydrogen bonding or electrostatic attraction, with complementary residues in the transporter's binding pocket nih.gov.
Pharmacological and Biological Evaluation of 1 Bis 4 Fluorophenyl Methyl Piperidine Analogues
In Vitro Receptor Binding and Transporter Affinity Studies
The therapeutic potential and pharmacological profile of 1-[Bis(4-fluorophenyl)methyl]piperidine and its analogues are primarily defined by their interactions with various neurotransmitter transporters and receptors. In vitro studies are fundamental in elucidating the specific binding affinities and functional activities of these compounds, providing a detailed understanding of their structure-activity relationships (SAR).
Analogues of this compound are extensively studied for their potent and often selective interaction with the dopamine (B1211576) transporter (DAT). These compounds are frequently derived from the structure of GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), a well-known selective DAT inhibitor. By replacing the piperazine (B1678402) ring of GBR 12909 with a piperidine (B6355638) moiety, researchers have explored how modifications to the N-substituent affect affinity and selectivity for DAT.
One study synthesized a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines to probe the role of the N-substituent. It was discovered that 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine possesses a subnanomolar binding affinity for DAT with a Kᵢ value of 0.7 nM. nih.govacs.org Further research on N-benzylpiperidine analogues indicated that including an electron-withdrawing group at the C(4)-position of the N-benzyl group is advantageous for DAT binding. nih.gov
Bioisosteric replacement of the piperazine ring in other series has also yielded potent DAT inhibitors. For instance, lead compounds such as JJC8-088 and JJC8-089 (3a) demonstrated high affinities for DAT, with Kᵢ values of 2.60 nM and 37.8 nM, respectively. nih.gov Another analogue, 14a, showed a DAT affinity (Kᵢ) of 23 nM. These structural modifications have successfully improved the affinity of novel analogues for DAT when compared to parent compounds. nih.gov
A number of these compounds are classified as "atypical" DAT inhibitors. nih.govmiami.edunih.gov Unlike typical inhibitors like cocaine, which lock the transporter in an outward-facing conformation, atypical inhibitors are thought to favor a more occluded or inward-facing conformational state of DAT. miami.edunih.gov This different binding mechanism is believed to be associated with a reduced psychostimulant behavioral profile.
| Compound | DAT Kᵢ (nM) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 |
| JJC8-088 | 2.60 |
| 14a | 23 |
| JJC8-089 (3a) | 37.8 |
| JJC8-091 (3b) | 230 |
The selectivity of these compounds is a critical aspect of their pharmacological profile, and their affinity for the serotonin transporter (SERT) is a key determinant of this selectivity. High selectivity for DAT over SERT is often a primary goal in the development of these analogues for specific therapeutic applications.
In the series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, analogues have been identified with high selectivity for DAT over SERT. nih.gov For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, which has a subnanomolar affinity for DAT, demonstrates a SERT/DAT selectivity ratio of 323. nih.govacs.org Similarly, other N-benzylpiperidine analogues have achieved up to 500-fold selectivity over SERT in binding assays. nih.gov
The lead compounds from the bioisosteric replacement studies also showed significant selectivity. Compounds JJC8-091, JJC8-088, and JJC8-089 displayed selectivities for DAT over SERT ranging from 180-fold to as high as 4,885-fold. nih.gov This demonstrates that modifications to the piperidine/piperazine scaffold can be fine-tuned to minimize interaction with the serotonin transporter while maintaining or enhancing potent dopamine transporter binding.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 226 | 323 |
| N-benzylpiperidine analogues | High Affinity | Low Affinity | Up to 500 |
| JJC8-088 | 2.60 | >10,000 | >3846 |
| JJC8-089 (3a) | 37.8 | >10,000 | >265 |
| JJC8-091 (3b) | 230 | >10,000 | >43 |
Studies on the 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine series have shown that it is possible to achieve significant selectivity over NET. Several analogues in this series have demonstrated about 170-fold selectivity for DAT over NET in binding and uptake inhibition assays, highlighting the potential to develop compounds with a focused mechanism of action on dopamine reuptake. nih.gov
Research has also explored the potential for this chemical scaffold to interact with targets relevant to other neurological conditions, such as Alzheimer's disease. The cholinergic hypothesis of Alzheimer's has driven the development of acetylcholinesterase (AChE) inhibitors to increase cholinergic neurotransmission. nih.gov
A study involving the synthesis of novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, which are structurally very similar to the piperidine analogues, screened these compounds for their efficacy as AChE inhibitors. The results indicated that some derivatives within this class exhibited good inhibitory activity against AChE when compared to the standard, neostigmine. nih.gov This suggests that the bis(4-fluorophenyl)methyl moiety can be incorporated into scaffolds that target the cholinergic system.
The sigma receptors (σ₁ and σ₂) are unique intracellular proteins that have been implicated in a variety of cellular functions and neurological conditions. Several classes of piperidine and piperazine derivatives are known to possess a high affinity for sigma receptors.
In the context of bis(4-fluorophenyl)methyl derivatives, studies have evaluated binding at the σ₁ receptor alongside DAT and SERT. nih.gov While the primary focus is often on monoamine transporters, understanding the interaction with sigma receptors is important for a complete pharmacological characterization. Research into various piperidine and piperazine-based compounds has confirmed that these scaffolds can be modified to produce selective ligands for both σ₁ and σ₂ receptors, which can be associated with analgesic and other CNS effects.
The versatility of the benzhydryl piperazine/piperidine scaffold extends to targets outside of the classic monoamine transporter systems, including the cannabinoid system. The cannabinoid 1 (CB1) receptor is a G protein-coupled receptor involved in a wide range of physiological processes.
Researchers have identified a novel CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. The compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), features the characteristic bis(4-fluorophenyl)methyl group. This compound was found to bind to the CB1 receptor with a Kᵢ value of 220 nM and showed greater selectivity for CB1 over the CB2 receptor. nih.gov Related analogues, such as LDK1203 (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine) and LDK1222 (1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine), also demonstrated comparable CB1 binding. nih.gov This finding highlights that the this compound/piperazine scaffold is a viable structure for developing novel CB1 receptor modulators. nih.gov
Calcium Channel Antagonism by Related Analogs
Analogues of this compound, particularly those within the broader class of diphenylpiperazines, are recognized for their activity as calcium channel antagonists. ossila.com This class of compounds is clinically utilized for conditions such as migraines, acting as calcium channel blockers. ossila.com Research into related 1,4-substituted piperidine derivatives has identified them as potent and selective antagonists of T-type calcium channels. nih.gov Further studies on 4-diphenylmethoxy-1-methylpiperidine derivatives have shown their ability to inhibit Ca2+-dependent contractions in vascular tissue, suggesting that their mechanism of action involves, at least in part, the blockade of vascular calcium channels. mdpi.com Molecular modeling studies predict that these piperidine derivatives can interact with the Cav1.1 calcium channel subunit, which may explain their inhibitory effects on Ca2+-mediated vascular contractions. mdpi.com
Mechanistic Investigations of Molecular Target Interactions
Allosteric Modulation Mechanisms
The structural motif of piperidine and piperazine is found in compounds that act as allosteric modulators of various receptors. For instance, certain 4-aryl piperazine and piperidine amides have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). ebi.ac.uk While direct evidence for allosteric modulation by this compound itself is an area of ongoing investigation, the capacity of its structural analogues to act as allosteric modulators at other receptors highlights a potential mechanism of action that warrants further exploration.
Ligand Conformation-Specific Binding to Transporters (e.g., inward-facing DAT)
A significant area of research for analogues of this compound is their interaction with the dopamine transporter (DAT). These compounds are often classified as "atypical" DAT inhibitors, distinguishing them from traditional inhibitors like cocaine. nih.govnih.govnih.gov The atypical profile is linked to their preference for binding to a more occluded or inward-facing conformation of the DAT. nih.govnih.gov This contrasts with cocaine, which primarily binds to the outward-facing conformation of the transporter. nih.gov This differential binding is thought to be responsible for the unique behavioral profiles of these atypical inhibitors, which often show minimal psychostimulant effects compared to cocaine. nih.govresearchgate.net Molecular modeling and experimental data suggest that stabilizing the inward-facing conformation of DAT may lead to a reduction in the reinforcing effects of psychostimulants. nih.govresearchgate.net
| Compound Analogue Type | Transporter Target | Preferred Conformation | Reference |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | DAT | Inward-facing | nih.gov |
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | DAT | Inward-facing | nih.gov |
Enzymatic Inhibition Kinetics
Derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission. nih.gov Certain derivatives within this class demonstrated significant inhibitory activity against AChE, with potencies comparable to the standard inhibitor neostigmine. nih.gov This line of research is driven by the cholinergic hypothesis of Alzheimer's disease, which posits that enhancing central cholinergic function through AChE inhibition can provide symptomatic relief. nih.gov
Preclinical Evaluation of Biological Activities in Disease Models
Potential in Central Nervous System Disorders (e.g., psychostimulant use disorders, neurodegenerative conditions)
The unique pharmacological profile of this compound analogues as atypical DAT inhibitors has positioned them as promising candidates for the treatment of psychostimulant use disorders. nih.govnih.govnih.gov Preclinical models have shown that these compounds can reduce the reinforcing effects of drugs like cocaine and methamphetamine without producing significant stimulant effects themselves. nih.gov This suggests a potential therapeutic window for treating addiction while minimizing abuse liability. nih.gov
In the context of neurodegenerative conditions, the piperidine scaffold is a component of molecules investigated for diseases such as Parkinson's and Alzheimer's. For example, piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov Furthermore, the antagonism of L-type calcium channels, a property of some piperidine-containing compounds, is being explored as a therapeutic strategy for Parkinson's disease. researchgate.net The acetylcholinesterase-inhibiting properties of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives also suggest their potential utility in managing symptoms of Alzheimer's disease. nih.gov
| Disease Model | Compound Class/Analogue | Observed Effect | Potential Application | Reference |
| Psychostimulant Abuse | Atypical DAT inhibitors (piperidine analogues) | Reduced reinforcing effects of cocaine/methamphetamine | Psychostimulant Use Disorders | nih.gov |
| Parkinson's Disease | Piperine (piperidine-containing) | Neuroprotection via antioxidant, anti-inflammatory, and anti-apoptotic mechanisms | Neurodegenerative Conditions | nih.gov |
| Alzheimer's Disease | 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives | Acetylcholinesterase inhibition | Neurodegenerative Conditions | nih.gov |
Anticarcinogenic Potential in Experimental Models
The therapeutic potential of piperidine and its derivatives has been a significant area of interest in cancer research. While direct studies on the anticarcinogenic potential of this compound analogues are emerging, related compounds have shown promising results in various experimental models. For instance, the broader family of piperidine-containing compounds has demonstrated notable anticancer properties against a range of cancer cell lines, including those of the breast, colon, and prostate.
One related analogue, 1-Bis(4-fluorophenyl)methyl piperazine, serves as a crucial building block in the synthesis of piperazinylacetamides, which have been investigated for their anticancer activities. These compounds have exhibited a half-maximal growth inhibitory concentration (GI50) of 4.36 µM, indicating their potential to inhibit cancer cell proliferation.
Furthermore, research into various piperidine derivatives has highlighted their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell cycle progression. For example, certain piperidine derivatives have been shown to arrest the cell cycle in the G1/G0 phase, thereby preventing cancer cells from dividing and proliferating. While these findings are promising, further research is necessary to specifically elucidate the anticarcinogenic mechanisms and efficacy of this compound analogues in various cancer models.
Antimicrobial Activities against Pathogenic Isolates
The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Piperidine and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity. Although specific studies on this compound analogues are limited, the general antimicrobial potential of piperidine-containing structures is well-documented.
Research has shown that various synthetic piperidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain piperidin-4-one derivatives have demonstrated considerable antibacterial and antifungal properties. The introduction of different functional groups to the piperidine ring can modulate the antimicrobial potency and spectrum of these compounds.
The mechanism of antimicrobial action for piperidine derivatives is thought to involve the disruption of bacterial cell membranes and the inhibition of essential cellular processes. The lipophilic nature of many piperidine analogues allows them to penetrate the bacterial cell wall and interfere with its integrity, leading to cell death. Further investigations are warranted to specifically evaluate the antimicrobial efficacy of this compound analogues against a wide range of pathogenic isolates and to determine their mechanisms of action.
Metabolic Stability Studies in Preclinical Models
The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development, as it influences the compound's half-life, bioavailability, and potential for drug-drug interactions. Studies on analogues of this compound have highlighted the importance of the heterocyclic ring system in determining metabolic fate.
In preclinical models, particularly using rat liver microsomes, piperazine analogues of this compound have demonstrated metabolic instability. The primary route of metabolism for these piperazine-containing compounds was identified as N-dealkylation of the piperazine ring. This metabolic vulnerability can lead to rapid clearance of the compound from the body, potentially reducing its therapeutic efficacy.
To address this limitation, researchers have explored bioisosteric replacement of the piperazine ring with a piperidine moiety. This structural modification has resulted in a significant improvement in metabolic stability. The piperidine analogues showed enhanced resistance to metabolism in rat liver microsomes compared to their piperazine counterparts. This increased metabolic stability is attributed to the absence of the susceptible N-alkyl group present in the piperazine ring, which is a primary site for enzymatic degradation by cytochrome P450 enzymes.
Future Directions and Research Opportunities
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The future development of 1-[Bis(4-fluorophenyl)methyl]piperidine as a therapeutic lead hinges on the strategic design and synthesis of novel analogues. The goal is to systematically modify the core structure to enhance binding affinity for specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govresearchgate.net
Key synthetic strategies will likely involve:
Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net Chiral piperidine scaffolds, in particular, can enhance biological activity and selectivity. thieme-connect.comresearchgate.net
Alterations to the Phenyl Rings: Varying the substitution pattern on the two fluorophenyl rings can modulate electronic properties and interactions with target proteins.
Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems or modifying the benzhydryl group can lead to improved metabolic profiles while retaining target affinity. nih.gov
These synthetic efforts aim to build a diverse library of compounds. High-throughput screening of this library against various biological targets will then identify derivatives with superior potency and selectivity, paving the way for the development of next-generation therapeutic agents. numberanalytics.com
| Modification Strategy | Rationale | Potential Impact |
| Introduction of chiral centers on the piperidine ring | Exploit stereospecific interactions with target binding sites. | Enhanced potency and selectivity; reduced off-target toxicity. researchgate.net |
| Substitution at the 4-position of the piperidine ring | Modulate polarity and provide vectors for further functionalization. | Improved solubility and pharmacokinetic properties. nih.gov |
| Replacement of fluoro-substituents on phenyl rings | Alter electronic properties and hydrogen bonding capacity. | Modified target binding affinity and selectivity. |
| Bioisosteric replacement of the piperidine moiety | Improve metabolic stability and drug-like properties. nih.gov | Enhanced in vivo efficacy and duration of action. |
Exploration of New Therapeutic Applications for Piperidine-Based Compounds
The piperidine nucleus is a "privileged scaffold" found in drugs across more than twenty classes, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govresearchgate.netijnrd.org This versatility suggests that analogues of this compound could be investigated for a wide array of therapeutic applications beyond a single initial target.
Future research should focus on screening these novel compounds against a diverse panel of biological targets implicated in various diseases. ontosight.ai Promising areas for exploration include:
Oncology: Piperidine derivatives have shown potential in regulating crucial signaling pathways involved in cancer, such as STAT-3, NF-κB, and PI3K/Akt, and can induce apoptosis in cancer cells. nih.gov
Neurodegenerative Diseases: Compounds containing the piperidine moiety, such as Donepezil, are used in Alzheimer's therapy. nih.gov New analogues could be explored as cholinesterase inhibitors or modulators of other targets relevant to neurodegeneration.
Pain Management: The piperidine structure is central to many opioid analgesics. nih.gov Novel derivatives could be designed as potent and selective agonists or antagonists for opioid receptors or other pain-related targets like the sigma-1 receptor. nih.govnih.gov
Infectious Diseases: The piperidine scaffold has been incorporated into agents with antiviral, antifungal, and antimalarial properties. nih.govresearchgate.net
| Therapeutic Area | Potential Molecular Target(s) | Rationale / Example |
| Oncology | Kinases (e.g., PI3K), Transcription Factors (e.g., STAT-3) | Piperidine compounds can inhibit signaling pathways essential for cancer cell proliferation and survival. nih.gov |
| Neurological Disorders | Cholinesterases, Sigma-1 Receptor (S1R), Dopamine (B1211576) Transporter (DAT) | The scaffold is present in drugs for Alzheimer's (Donepezil) and has shown high affinity for S1R, a target for neuroprotective strategies. nih.govnih.gov |
| Pain and Inflammation | Opioid Receptors (MOR, DOR, KOR), COX enzymes | The piperidine ring is a key pharmacophore in potent analgesics like fentanyl and meperidine. nih.gov |
| Infectious Diseases | Viral proteases, Fungal cell wall enzymes, Plasmodium kinases | Piperidine derivatives have been developed as antiviral, antifungal, and antiplasmodium agents. nih.govresearchgate.net |
Advanced Mechanistic Characterization of Target Interactions
A deep understanding of how a drug molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Future research must employ advanced biochemical and biophysical techniques to elucidate the precise mechanism of action for promising this compound analogues.
Biochemical assays are essential for determining binding affinity and the functional effect of a compound on its target, such as enzyme inhibition or receptor activation. bioduro.compatsnap.com Techniques like surface plasmon resonance (SPR) can provide real-time kinetics of the drug-target interaction. patsnap.com
Furthermore, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide invaluable insights. nih.govtandfonline.com Docking studies can predict the preferred binding pose of a ligand within the active site of a target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov MD simulations can then model the dynamic behavior of the drug-target complex over time, revealing the stability of these interactions and potential conformational changes in the protein. nih.gov This detailed molecular insight is critical for guiding the iterative process of lead optimization.
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery
The synergy between computational and experimental methods is revolutionizing the drug discovery pipeline, making it faster and more cost-effective. nih.govfrontiersin.org For the exploration of this compound derivatives, a tightly integrated workflow will be paramount.
This process begins with in silico methods. clinmedkaz.org Large virtual libraries of potential analogues can be created and screened against the three-dimensional structures of known drug targets. sysrevpharm.org Computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. mdpi.com
The most promising candidates identified through computational screening are then synthesized and subjected to experimental validation using biochemical and cell-based assays. gd3services.com The experimental results provide crucial feedback that is used to refine the computational models, creating a powerful iterative cycle of design, prediction, synthesis, and testing. nih.gov This integrated approach accelerates the identification of lead compounds and streamlines the path from initial discovery to preclinical development.
Q & A
Q. What are the common synthetic routes for 1-[Bis(4-fluorophenyl)methyl]piperidine, and what analytical techniques are essential for its characterization?
Synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions, leveraging fluorinated benzyl groups and piperidine scaffolds. For example, similar piperidine derivatives are synthesized via reductive amination or multi-step alkylation protocols . Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities . NIST-standardized data validation ensures analytical rigor .
Q. How can researchers assess the biological activity of this compound in pharmacological studies?
Begin with receptor binding assays to identify potential targets (e.g., neurotransmitter receptors common to piperidine derivatives) . Follow with in vitro models (cell-based assays) to evaluate efficacy and toxicity. Pharmacokinetic studies (e.g., metabolic stability via liver microsomes) are critical for preclinical profiling. Reference frameworks from bioactive piperidine analogs can guide hypothesis formation .
Q. What protocols ensure proper handling and solubility of this compound in experimental settings?
Store the compound at 2–8°C in anhydrous conditions to prevent hydrolysis. For solubility, use dimethyl sulfoxide (DMSO) or ethanol as primary solvents, and prepare stock solutions at 10 mM for consistency. Validate solubility empirically using UV-Vis spectroscopy. Document solvent purity and storage conditions meticulously to avoid batch variability .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of piperidine derivatives across studies?
Systematically replicate experiments under controlled conditions (e.g., pH, temperature, solvent systems) to isolate variables. Validate assay protocols (e.g., receptor binding kinetics) using positive controls. Cross-reference data with theoretical frameworks (e.g., structure-activity relationship models) to identify outliers. Contradictions may arise from differences in stereochemistry or impurity profiles, necessitating re-analysis via HPLC or crystallography .
Q. What strategies enhance the reproducibility of synthetic procedures for fluorinated piperidine derivatives?
Adopt Design of Experiments (DoE) principles to optimize reaction parameters (e.g., temperature, catalyst loading). Document intermediates with spectroscopic data (e.g., -NMR for fluorine environments) . Use analytical validation (e.g., NIST-certified reference materials) to ensure consistency. Publish detailed synthetic protocols, including failure cases, to improve community standards .
Q. How can computational and experimental methods be integrated to study structure-activity relationships (SAR) of fluorinated piperidine derivatives?
Combine X-ray crystallography or docking simulations to map ligand-receptor interactions . Use quantitative SAR (QSAR) models to predict bioactivity based on electronic (e.g., fluorine’s electronegativity) and steric properties. Validate predictions with synthetic analogs and in vitro testing. Align hypotheses with established pharmacological theories, such as dopamine receptor modulation for CNS-targeted derivatives .
Methodological Considerations
- Theoretical Frameworks : Link research to receptor theory or metabolic pathways to contextualize findings .
- Data Validation : Use NIST standards for spectroscopic data and replicate key experiments to confirm results .
- Ethical Reporting : Disclose solvent purity, synthetic yields, and assay conditions to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
